molecular formula C22H25N5O3S B11197027 2-[4-(2-Methoxyphenyl)piperazin-1-YL]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine

2-[4-(2-Methoxyphenyl)piperazin-1-YL]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine

Cat. No.: B11197027
M. Wt: 439.5 g/mol
InChI Key: QRHIXWCAKJAYCL-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-YL]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, a pyrimidine ring, and a methylbenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-YL]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyaniline with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.

    Pyrimidine Ring Formation: The next step is the synthesis of the pyrimidine ring, which can be achieved through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine.

    Sulfonylation: The final step involves the introduction of the 4-methylbenzenesulfonyl group. This can be done using sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or sulfides, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-[4-(2-Methoxyphenyl)piperazin-1-YL]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine is studied for its potential as a ligand for various receptors. It has shown promise in binding studies with alpha1-adrenergic receptors, which are important in cardiovascular and neurological functions .

Medicine

Medically, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific receptors makes it a candidate for drug development, particularly in the treatment of conditions like hypertension and depression .

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a range of applications.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-YL]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine involves its interaction with molecular targets such as alpha1-adrenergic receptors. By binding to these receptors, it can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of receptor activation, which can result in vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia, it also interacts with alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.

Uniqueness

What sets 2-[4-(2-Methoxyphenyl)piperazin-1-YL]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine apart is its specific combination of functional groups, which allows for unique interactions with biological targets. Its methoxyphenyl and sulfonyl groups contribute to its binding affinity and specificity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-(4-methylphenyl)sulfonylpyrimidin-4-amine

InChI

InChI=1S/C22H25N5O3S/c1-16-7-9-17(10-8-16)31(28,29)20-15-24-22(25-21(20)23)27-13-11-26(12-14-27)18-5-3-4-6-19(18)30-2/h3-10,15H,11-14H2,1-2H3,(H2,23,24,25)

InChI Key

QRHIXWCAKJAYCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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